Cas no 1343467-74-2 (methyl 2-amino-4-methylheptanoate)

Methyl 2-amino-4-methylheptanoate is a chiral ester derivative with a branched alkyl chain, offering versatility as an intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both an amino and ester functional group, enables its use in peptide mimetics and asymmetric synthesis. The methyl ester moiety enhances solubility in organic solvents, facilitating reactions such as amidation or reduction. The stereocenter at the 2-position allows for enantioselective transformations, making it valuable for producing optically active compounds. Its stability under standard conditions and compatibility with common protecting groups further underscore its utility in multistep synthetic routes.
methyl 2-amino-4-methylheptanoate structure
1343467-74-2 structure
Product name:methyl 2-amino-4-methylheptanoate
CAS No:1343467-74-2
MF:C9H19NO2
MW:173.25266289711
CID:6316104
PubChem ID:64147005

methyl 2-amino-4-methylheptanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-amino-4-methylheptanoate
    • EN300-1298886
    • 1343467-74-2
    • AKOS013465548
    • CS-0296957
    • Inchi: 1S/C9H19NO2/c1-4-5-7(2)6-8(10)9(11)12-3/h7-8H,4-6,10H2,1-3H3
    • InChI Key: XHFBFTVIJHSHTJ-UHFFFAOYSA-N
    • SMILES: O(C)C(C(CC(C)CCC)N)=O

Computed Properties

  • Exact Mass: 173.141578849g/mol
  • Monoisotopic Mass: 173.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-4-methylheptanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1298886-10000mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
10000mg
$3683.0 2023-09-30
Enamine
EN300-1298886-100mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
100mg
$755.0 2023-09-30
Enamine
EN300-1298886-1000mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
1000mg
$857.0 2023-09-30
Enamine
EN300-1298886-2500mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
2500mg
$1680.0 2023-09-30
Enamine
EN300-1298886-5000mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
5000mg
$2485.0 2023-09-30
Enamine
EN300-1298886-250mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
250mg
$789.0 2023-09-30
Enamine
EN300-1298886-500mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
500mg
$823.0 2023-09-30
Enamine
EN300-1298886-1.0g
methyl 2-amino-4-methylheptanoate
1343467-74-2
1g
$0.0 2023-06-06
Enamine
EN300-1298886-50mg
methyl 2-amino-4-methylheptanoate
1343467-74-2
50mg
$719.0 2023-09-30

Additional information on methyl 2-amino-4-methylheptanoate

Introduction to Methyl 2-Amino-4-Methylheptanoate (CAS No. 1343467-74-2)

Methyl 2-amino-4-methylheptanoate (CAS No. 1343467-74-2) is a versatile organic compound with significant applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. This compound is characterized by its unique structure, which combines an amino group and a methyl ester functionality, making it highly reactive and suitable for a wide range of chemical transformations.

The synthesis of methyl 2-amino-4-methylheptanoate involves multi-step processes that typically include the formation of the amino acid precursor followed by esterification to yield the final product. Recent advancements in catalytic technologies have enabled more efficient and environmentally friendly methods for its production, aligning with the growing demand for sustainable chemical manufacturing practices.

In terms of applications, methyl 2-amino-4-methylheptanoate has been extensively studied for its potential in drug delivery systems due to its ability to enhance bioavailability and reduce side effects. For instance, researchers have explored its use as a carrier for poorly water-soluble drugs, leveraging its amphiphilic properties to form self-assembled nanoparticles.

Beyond pharmaceuticals, this compound has shown promise in the agrochemical sector as a component in herbicides and pesticides. Its ability to interact with specific enzymes involved in plant metabolism makes it a valuable tool in crop protection strategies.

Recent studies have also highlighted the potential of methyl 2-amino-4-methylheptanoate in biotechnological applications, such as enzyme inhibition and metabolic engineering. By targeting specific biochemical pathways, this compound can be used to modulate cellular processes, offering new avenues for disease treatment and industrial bioprocessing.

The environmental impact of methyl 2-amino-4-methylheptanoate has been a focal point of recent research efforts. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its persistence in the environment and mitigating potential ecological risks.

In conclusion, methyl 2-amino-4-methylheptanoate (CAS No. 1343467-74-2) stands out as a multifaceted compound with diverse applications across various industries. Its unique chemical properties and adaptability make it a valuable asset in both academic research and industrial settings.

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk